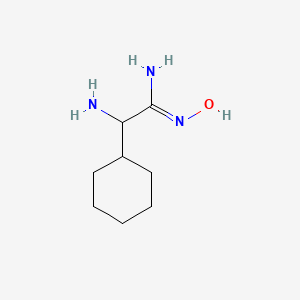
2-amino-2-cyclohexyl-N'-hydroxyethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-2-cyclohexyl-N’-hydroxyethanimidamide typically involves the reaction of cyclohexylamine with ethyl chloroformate, followed by the addition of hydroxylamine . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous ethanol or methanol
Catalyst: None required
Industrial Production Methods
Industrial production of 2-amino-2-cyclohexyl-N’-hydroxyethanimidamide follows similar synthetic routes but on a larger scale. The process involves:
Chemical Reactions Analysis
Types of Reactions
2-amino-2-cyclohexyl-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: Forms corresponding oximes
Reduction: Converts to amines
Substitution: Reacts with halides to form substituted derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Alkyl halides or acyl halides
Major Products
Oxidation: Oximes
Reduction: Amines
Substitution: Substituted amides
Scientific Research Applications
2-amino-2-cyclohexyl-N’-hydroxyethanimidamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing complex molecules
Biology: Investigated for its potential as an enzyme inhibitor
Medicine: Explored for its therapeutic properties in treating certain diseases
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-2-cyclohexyl-N’-hydroxyethanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. It acts by:
Binding: Forms stable complexes with target molecules
Inhibition: Inhibits the activity of certain enzymes, leading to altered biochemical pathways
Comparison with Similar Compounds
Biological Activity
2-Amino-2-cyclohexyl-N'-hydroxyethanimidamide is a compound of interest due to its diverse biological activities. This article details the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activities of this compound are primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound has shown potential as an inhibitor in several biochemical pathways, notably in cardiovascular and cancer research.
Therapeutic Potential
Research indicates that this compound exhibits promising activities in the following areas:
- Anticancer Activity: Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines, potentially through apoptosis induction and cell cycle arrest.
- Renin Inhibition: Similar compounds have demonstrated significant renin-inhibitory activity, which is crucial for managing hypertension and related cardiovascular conditions .
- Antimicrobial Properties: The compound's structural features may confer antimicrobial activity, making it a candidate for further exploration in infectious diseases.
Anticancer Activity
In vitro studies have assessed the efficacy of this compound against several cancer cell lines. The following table summarizes key findings:
These results indicate that the compound exhibits significant antiproliferative effects, particularly against liver and breast cancer cells.
Renin Inhibition Studies
A related study explored the renin-inhibitory properties of similar compounds containing the cyclohexyl structure. The synthesized derivatives showed IC50 values in the range of 10−8 to 10−10 M, indicating potent renin inhibition which could lead to effective blood pressure management .
Antimicrobial Activity
Research into related compounds suggests a broad spectrum of antimicrobial activity. For instance, benzamide-linked derivatives demonstrated excellent antibacterial and antifungal properties against various pathogens, highlighting the potential for this compound in treating infections .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of specific functional groups can enhance potency or selectivity towards desired biological targets.
Key SAR Findings
- Compounds with hydroxyl groups tend to exhibit increased solubility and better interaction with biological membranes.
- The cyclohexyl moiety contributes to favorable pharmacokinetic properties, enhancing bioavailability.
Properties
Molecular Formula |
C8H17N3O |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2-amino-2-cyclohexyl-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C8H17N3O/c9-7(8(10)11-12)6-4-2-1-3-5-6/h6-7,12H,1-5,9H2,(H2,10,11) |
InChI Key |
UZTRFMDJGYFTDU-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCC(CC1)C(/C(=N/O)/N)N |
Canonical SMILES |
C1CCC(CC1)C(C(=NO)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















